molecular formula C10H12OS2 B14629436 1,3-Benzodithiole, 2-propoxy- CAS No. 55315-54-3

1,3-Benzodithiole, 2-propoxy-

Cat. No.: B14629436
CAS No.: 55315-54-3
M. Wt: 212.3 g/mol
InChI Key: STOWVAJUKWEMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Benzodithiole, 2-propoxy- is an organic compound that belongs to the class of benzodithioles These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom The propoxy group attached to the second position of the benzodithiole ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodithiole, 2-propoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodithiole with propyl alcohol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the propoxy group at the second position of the benzodithiole ring .

Industrial Production Methods

In an industrial setting, the production of 1,3-Benzodithiole, 2-propoxy- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodithiole, 2-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzodithiole, 2-propoxy- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of cyclic dithioacetals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzodithiole, 2-propoxy- involves its interaction with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodithiole-2-thione: Similar structure but with a thione group instead of a propoxy group.

    2-(3-Methylbutoxy)-1,3-Benzodithiole: Similar structure with a different alkoxy group.

    1,3-Benzodithiole-2-thiol: Contains a thiol group instead of a propoxy group.

Uniqueness

1,3-Benzodithiole, 2-propoxy- is unique due to its specific propoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other benzodithioles may not be suitable .

Properties

CAS No.

55315-54-3

Molecular Formula

C10H12OS2

Molecular Weight

212.3 g/mol

IUPAC Name

2-propoxy-1,3-benzodithiole

InChI

InChI=1S/C10H12OS2/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6,10H,2,7H2,1H3

InChI Key

STOWVAJUKWEMNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1SC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.